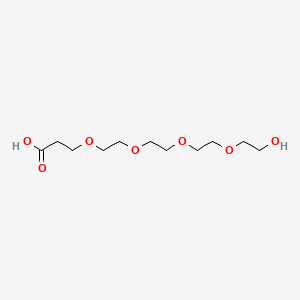

Hydroxy-PEG4-acid

Übersicht

Beschreibung

Hydroxy-PEG4-acid is a polyethylene glycol derivative containing a hydroxyl group and a terminal carboxylic acid. This compound is known for its hydrophilic properties, which increase solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxy-PEG4-acid can be synthesized through various methods. One common approach involves the selective monotosylation of linear, symmetrical polyethylene glycol, followed by nucleophilic substitution reactions. For instance, the hydroxyl end group can be activated and reacted with potassium carbonate and thioacetic acid to yield a thioacetate end group, which can then be hydrolyzed to form the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxy-PEG4-acid undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds.

Esterification Reactions: The hydroxyl group can be esterified with carboxylic acids in the presence of catalysts.

Common Reagents and Conditions:

Activators: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide.

Catalysts: Potassium carbonate, thioacetic acid.

Major Products:

Amide Bonds: Formed through the reaction of the terminal carboxylic acid with primary amine groups.

Esters: Formed through the esterification of the hydroxyl group with carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Hydroxy-PEG4-acid has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in the development of drug delivery systems, particularly in the synthesis of antibody-drug conjugates.

Industry: Applied in the production of hydrogels and other materials with specific functional properties

Wirkmechanismus

The mechanism of action of Hydroxy-PEG4-acid primarily involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, enhancing the overall stability and functionality of the modified molecules .

Vergleich Mit ähnlichen Verbindungen

Hydroxy-PEG4-acetic acid: Contains a similar polyethylene glycol spacer but with an acetic acid terminal group.

Hydroxy-PEG4-t-butyl ester: Features a t-butyl ester terminal group, providing different reactivity and solubility properties.

Uniqueness: Hydroxy-PEG4-acid is unique due to its combination of a hydroxyl group and a terminal carboxylic acid, which allows for versatile chemical modifications. Its hydrophilic polyethylene glycol spacer enhances solubility and stability, making it particularly useful in various scientific and industrial applications .

Biologische Aktivität

Hydroxy-PEG4-acid, a polyethylene glycol (PEG) derivative, has garnered attention for its diverse biological activities and applications in drug delivery, bioconjugation, and therapeutic formulations. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various applications, and safety profiles based on recent research findings.

Overview of this compound

This compound is characterized by its hydroxyl group and terminal carboxylic acid, which facilitate its reactivity and solubility in biological systems. The structure allows for site-specific conjugation with therapeutic agents, enhancing their pharmacokinetic properties while minimizing immunogenicity.

This compound exhibits several mechanisms that contribute to its biological activity:

- Enhanced Solubility : The PEG moiety significantly increases the solubility of hydrophobic drugs, allowing for better bioavailability.

- Reduced Immunogenicity : PEGylation can shield therapeutic proteins from immune recognition, thus prolonging their circulation time in the bloodstream.

- Targeted Delivery : The ability to conjugate this compound with targeting ligands enables selective delivery to specific tissues or cells.

Efficacy in Therapeutic Applications

Recent studies have demonstrated the efficacy of this compound in various therapeutic contexts:

1. Antimicrobial Activity

A study evaluated the antimicrobial properties of PEGylated antimicrobial peptides (AMPs) using this compound as a conjugate. The results indicated that PEGylation significantly enhanced the stability and activity of AMPs against bacterial strains such as Escherichia coli. The hemolytic activity of these conjugates was markedly lower compared to their non-PEGylated counterparts, suggesting a safer profile for therapeutic use .

2. Drug Delivery Systems

This compound has been employed in developing drug delivery systems for anticancer agents. A formulation using this compound demonstrated improved pharmacokinetics and reduced systemic toxicity in preclinical models. The study reported a significant increase in tumor accumulation due to the enhanced permeability and retention effect associated with PEGylated drugs .

Case Study 1: PEGylated Interferon Lambda

In a clinical trial involving PEGylated interferon lambda (PEG-IFN-λ), it was observed that the drug exhibited no inflammatory side effects while maintaining broad-spectrum antiviral activity both in vitro and in vivo. This compound played a crucial role in enhancing the stability and efficacy of this therapeutic agent .

Case Study 2: Antiviral Applications

Research highlighted the potential of this compound in antiviral applications, particularly against viral infections such as HSV-1 and HSV-2. The compound’s ability to enhance the solubility and stability of antiviral agents led to improved therapeutic outcomes in infected cell models .

Safety Profile

The safety assessment of this compound indicates a favorable profile at therapeutic doses. Toxicological studies have shown that while high doses may lead to adverse effects such as respiratory issues or organ congestion, these effects are dose-dependent and typically observed at levels exceeding recommended therapeutic concentrations .

| Parameter | Observation |

|---|---|

| LD50 | 1.5 g/kg (males), 1.2 g/kg (females) |

| Hemolytic Activity | Significantly reduced post-PEGylation |

| Organ Congestion | Observed at high doses (>1 g/kg) |

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h12H,1-10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWLGZFJGVEDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.